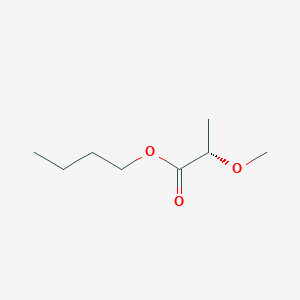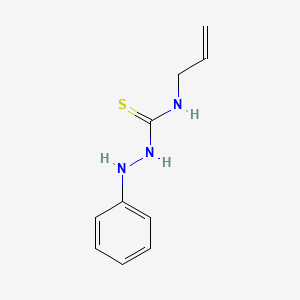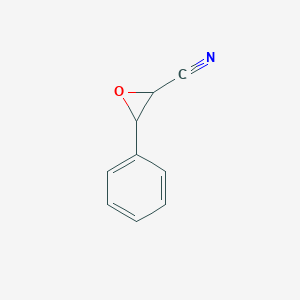![molecular formula C11H10ClN3O B14694820 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-64-8](/img/structure/B14694820.png)
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 4-chloro-2-methylphenylhydrazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of certain dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound has a similar hydrazinylidene structure but differs in its substituents, leading to different reactivity and applications.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another related compound with variations in its functional groups, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
28317-64-8 |
|---|---|
Molekularformel |
C11H10ClN3O |
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C11H10ClN3O/c1-7-5-9(12)3-4-10(7)14-15-11(6-13)8(2)16/h3-5,14H,1-2H3 |
InChI-Schlüssel |
BNSKXBBPGRMUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NN=C(C#N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)











